molecular formula C9H9NO B3262368 2-methyl-1H-indol-7-ol CAS No. 354573-94-7

2-methyl-1H-indol-7-ol

Cat. No.: B3262368
CAS No.: 354573-94-7
M. Wt: 147.17 g/mol
InChI Key: PMPBAZBDCFFSEP-UHFFFAOYSA-N
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Description

2-methyl-1H-indol-7-ol is a chemical compound belonging to the class of organic compounds known as alkylindoles. These compounds feature an indole scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, which is substituted with a methyl group at the 2-position and a hydroxyl group at the 7-position. The indole structure is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities and structural prevalence in many biologically active molecules . Indole derivatives are known to interact with a wide array of biological macromolecules and are key components in the design of compounds for researching various diseases, including cancer, neurological disorders, and infectious diseases . While the specific research applications of this compound are still being explored, its core structure serves as a valuable building block in organic synthesis and medicinal chemistry. Researchers utilize this and similar indole derivatives to develop new synthetic methodologies and to study structure-activity relationships (SAR). This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application to humans. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet prior to use. Specific storage conditions, typically in a cool, dark place under an inert atmosphere, should be followed to maintain the stability and integrity of the compound.

Properties

IUPAC Name

2-methyl-1H-indol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPBAZBDCFFSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Methyl 1h Indol 7 Ol

Classical and Established Synthetic Routes for Indole (B1671886) Core Formation

The construction of the indole ring system can be achieved through various named reactions, each with its own advantages and limitations regarding substrate scope and regioselectivity. The application of these classical routes to the synthesis of 2-methyl-1H-indol-7-ol often requires strategic placement of substituents on the starting materials to guide the cyclization and achieve the desired substitution pattern.

Adaptations of Fischer Indole Synthesis

One of the oldest and most reliable methods for indole synthesis is the Fischer indole synthesis, first reported by Emil Fischer in 1883. wikipedia.orgwikipedia.org The reaction involves heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgbyjus.com The general mechanism begins with the formation of an arylhydrazone, which then tautomerizes to an enamine. alfa-chemistry.com An acid-catalyzed rsc.orgrsc.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.orgbyjus.comalfa-chemistry.com

To synthesize this compound, a suitable starting phenylhydrazine (B124118) would be required, such as (2-hydroxyphenyl)hydrazine or a protected equivalent like (2-methoxyphenyl)hydrazine, which would react with acetone (B3395972). The use of acetone as the ketone component directly introduces the required methyl group at the C-2 position of the indole. If a protected starting material is used, a final deprotection step is necessary to reveal the 7-hydroxy group. The regioselectivity is controlled by the substitution on the starting hydrazine (B178648); an ortho-substituted hydrazine will result in a C-7 substituted indole. youtube.com

Table 1: Fischer Indole Synthesis for this compound

Step Description Starting Materials Key Intermediates Product
1 Hydrazone Formation (2-Methoxyphenyl)hydrazine, Acetone Acetone (2-methoxyphenyl)hydrazone -
2 Tautomerization & Rearrangement - Ene-hydrazine Diimine intermediate
3 Cyclization & Aromatization - Aminoacetal 7-Methoxy-2-methyl-1H-indole
4 Deprotection - - This compound

Modifications of Madelung Synthesis

The Madelung synthesis, reported in 1912, is the intramolecular cyclization of an N-phenylamide (specifically an N-acyl-o-toluidine) using a strong base at high temperatures. bhu.ac.inwikipedia.org The classical conditions are harsh, often requiring sodium amide or potassium t-butoxide at temperatures between 200–400 °C, which limits the synthesis to compounds without sensitive functional groups. bhu.ac.inwikipedia.org

For the synthesis of this compound, the starting material would be N-(2-hydroxy-6-methylphenyl)acetamide. The reaction proceeds via deprotonation at both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org Modern variations of the Madelung synthesis have been developed that proceed under milder conditions, for instance, by using organolithium bases like n-butyllithium or specialized systems like LiN(SiMe₃)₂/CsF, making the reaction more compatible with sensitive substituents such as a hydroxyl group. chemicalbook.comorganic-chemistry.org These modified conditions facilitate the deprotonation steps required for cyclization without degrading the desired product. organic-chemistry.org

Table 2: Madelung Synthesis for this compound

Step Description Starting Material Reagents Product
1 Deprotonation N-(2-hydroxy-6-methylphenyl)acetamide Strong Base (e.g., n-BuLi, NaNH₂) Dianion intermediate
2 Intramolecular Cyclization - Heat Indoline (B122111) intermediate
3 Dehydration - - This compound

Nenitzescu Indole Synthesis and Related Approaches

The Nenitzescu indole synthesis, discovered by Costin Nenitzescu in 1929, is a reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. pharmaguideline.comwikipedia.orgsynarchive.com The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack by the enamine pi bond and subsequent cyclization and elimination. wikipedia.orgyoutube.com

Due to the nature of the starting materials and the reaction mechanism, the classical Nenitzescu synthesis is inherently limited to the production of 5-hydroxyindoles. synarchive.comresearchgate.net The position of the hydroxyl group on the final indole product is dictated by the structure of the starting quinone. Therefore, this method is not directly suitable for preparing 7-hydroxyindoles like this compound. Achieving a 7-hydroxy substitution pattern would necessitate a fundamentally different synthetic strategy, falling outside the scope of the Nenitzescu reaction and its typical variants.

Reissert Indole Synthesis and Variants

The Reissert indole synthesis is a multistep pathway to produce indoles from ortho-nitrotoluene and diethyl oxalate (B1200264). pharmaguideline.comwikipedia.org The first step is a base-catalyzed condensation between the two reactants to form an o-nitrophenylpyruvate ester. bhu.ac.inwikipedia.org This intermediate then undergoes reductive cyclization, typically using reagents like zinc dust in acetic acid or ferrous sulfate (B86663) and ammonia, to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net In the final step, this carboxylic acid is decarboxylated, usually by heating, to yield the indole. bhu.ac.inresearchgate.net

To apply this method for this compound, one would need to start with a precursor that already contains the necessary substituents in the correct positions, such as a protected 3-methyl-2-nitrophenol. The methyl group of the starting material becomes the C-2 methyl of a different intermediate, which is not the target. A more viable Reissert approach for the target compound would start with 2-methyl-3-nitrophenol. Condensation with diethyl oxalate followed by reductive cyclization and decarboxylation would furnish the desired this compound.

Table 3: Reissert Indole Synthesis for this compound

Step Description Starting Material Key Intermediate Final Product
1 Condensation o-Nitrotoluene derivative (e.g., 2-methyl-3-nitrophenol) and Diethyl oxalate Ethyl o-nitrophenylpyruvate derivative -
2 Reductive Cyclization - - 7-Hydroxy-2-methyl-1H-indole-3-carboxylic acid
3 Decarboxylation - - This compound

Bartoli Indole Synthesis

The Bartoli indole synthesis is a highly effective method for producing 7-substituted indoles. pharmaguideline.comwikipedia.org The reaction involves treating an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.comonlineorganicchemistrytutor.com The presence of a substituent at the ortho position to the nitro group is often crucial for the reaction's success, with bulkier groups typically leading to higher yields. wikipedia.orgjk-sci.com

The mechanism begins with the addition of the Grignard reagent to the nitro group, which leads to the formation of a nitrosoarene intermediate. quimicaorganica.org A second equivalent of the Grignard reagent adds to the nitroso group, and the resulting intermediate undergoes a rsc.orgrsc.org-sigmatropic rearrangement. quimicaorganica.orgsynarchive.com Subsequent intramolecular cyclization and aromatization yield the 7-substituted indole. onlineorganicchemistrytutor.com For the synthesis of this compound, a suitable starting material would be a protected 2-nitro-m-cresol, which would react with vinylmagnesium bromide. The methyl group from the cresol (B1669610) becomes the C-2 methyl of the indole product after rearrangement and cyclization.

Table 4: Bartoli Indole Synthesis for this compound

Step Description Starting Material Reagents Key Intermediate Product
1 Grignard Additions Ortho-substituted nitroarene (e.g., protected 2-nitro-m-cresol) Vinylmagnesium bromide (3 eq.) Nitrosoarene -
2 rsc.orgrsc.org-Sigmatropic Rearrangement - - Aldehyde intermediate -
3 Cyclization & Aromatization - Acid work-up - This compound (after deprotection)

Larock Indole Synthesis

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. synarchive.comwikipedia.org This method allows for the construction of a wide variety of substituted indoles. wikipedia.orgub.edu The reaction typically employs a palladium(II) catalyst, a base such as potassium carbonate, and often an additive like lithium chloride. wikipedia.org

The catalytic cycle is proposed to involve the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and regioselective syn-insertion of the alkyne into the aryl-palladium bond. ub.edu The resulting vinylic palladium intermediate undergoes intramolecular cyclization where the aniline (B41778) nitrogen displaces the halide, followed by reductive elimination to regenerate the Pd(0) catalyst and form the indole product. ub.edu To synthesize this compound, the reaction would be performed between 2-amino-6-iodophenol (B226641) (or a protected version) and an alkyne such as propyne. The regioselectivity of the alkyne insertion generally places the more sterically demanding substituent at the C-2 position of the indole. ub.edu

Table 5: Larock Indole Synthesis for this compound

Step Description Starting Materials Catalyst/Reagents Key Intermediate Product
1 Oxidative Addition 2-Amino-6-iodophenol, Propyne Pd(OAc)₂ / Base (e.g., K₂CO₃) Arylpalladium(II) complex -
2 Alkyne Insertion - - Vinylic palladium intermediate -
3 Cyclization & Reductive Elimination - - Palladacycle This compound

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, is a classical method for preparing 2-aryl or 2-alkylindoles. organic-chemistry.orgwikipedia.orgchemeurope.com The reaction typically involves the condensation of an α-halo- or α-hydroxy-ketone with an excess of an aniline in the presence of an acid catalyst at elevated temperatures. firsthope.co.inwikipedia.org

For the specific synthesis of this compound, the Bischler-Möhlau reaction would theoretically involve the reaction of 2-aminophenol (B121084) with a suitable three-carbon α-haloketone, such as 1-chloro-2-propanone. The probable reaction mechanism proceeds through the initial N-alkylation of 2-aminophenol by 1-chloro-2-propanone to form an α-aminoketone intermediate. Subsequent acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring, followed by dehydration, would yield the desired indole.

However, the classical Bischler-Möhlau synthesis is often plagued by harsh reaction conditions, low yields, and a lack of regioselectivity, particularly with substituted anilines. wikipedia.orgnih.gov The presence of the hydroxyl group on the aniline precursor could lead to side reactions under the strongly acidic and high-temperature conditions. Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times for the synthesis of some 2-arylindoles. organic-chemistry.org A solvent-free, microwave-assisted approach could potentially offer a more efficient route to this compound via the Bischler synthesis. organic-chemistry.org

Table 1: Proposed Bischler-Möhlau Synthesis of this compound

Starting Material 1Starting Material 2Catalyst/ConditionsProductNotes
2-Aminophenol1-Chloro-2-propanoneStrong acid (e.g., HBr), heatThis compoundClassical conditions may lead to low yields and side reactions.
2-Aminophenol1-Chloro-2-propanoneMicrowave irradiationThis compoundPotentially higher yields and shorter reaction times. organic-chemistry.org

Modern and Emerging Synthetic Approaches

The limitations of classical methods have driven the development of more efficient and versatile strategies for indole synthesis. Transition metal catalysis, in particular, has revolutionized the construction of the indole ring, offering milder reaction conditions and greater functional group tolerance.

Transition Metal-Catalyzed Cyclizations for Indole Ring Formation

A variety of transition metals, including palladium, copper, ruthenium, rhodium, and gold, have been successfully employed to catalyze the formation of the indole nucleus through various intramolecular cyclization reactions. mdpi.combohrium.com

Palladium catalysis is a powerful tool for the synthesis of indoles, often involving the intramolecular cyclization of suitably functionalized anilines. organic-chemistry.orgnih.gov For the synthesis of this compound, a plausible palladium-catalyzed approach would involve the intramolecular cyclization of an N-protected 2-alkynyl-6-hydroxyaniline derivative. The reaction typically proceeds via a Sonogashira coupling to introduce the alkyne, followed by a palladium-catalyzed cyclization. mdpi.com The choice of protecting group for the aniline nitrogen and the hydroxyl group would be crucial to ensure compatibility with the reaction conditions.

Another palladium-catalyzed strategy involves the aerobic oxidative cyclization of N-aryl imines, which can be formed in situ from anilines and ketones. bohrium.com This method allows for a two-step assembly of substituted indoles.

Table 2: Overview of Palladium-Catalyzed Synthesis of Substituted Indoles

Reaction TypeCatalyst/LigandOxidant/AdditiveSolventTemperatureYield RangeRef.
Intramolecular Cyclization of AlkynesPd(OAc)₂ / PPh₃CuI, Et₃NDMF80-120 °CGood to Excellent mdpi.com
Aerobic Oxidative Cyclization of IminesPd(OAc)₂ / Bu₄NBrO₂DMSO40-100 °CModerate to Excellent bohrium.com
Annulative CouplingsPd(OAc)₂ / Xantphos-EtOH100-120 °CGood organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed methods provide a cost-effective alternative to palladium. The synthesis of multisubstituted indoles can be achieved through a one-pot tandem Ullmann-type C-N bond formation and intramolecular cross-dehydrogenative coupling from aryl iodides and enamines. organic-chemistry.org A copper-catalyzed synthesis of 2,3-disubstituted indoles from ortho-haloanilines and β-keto esters has also been reported. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are effective for C-H activation strategies in indole synthesis. mdpi.com For instance, the [3+2] annulation of anilines with alkynes, assisted by a removable directing group, can lead to 2,3-disubstituted indoles. mdpi.com Ruthenium-catalyzed oxidative annulation of alkynes with N-phenyl triazines has also been developed. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized for the oxidative coupling of acetanilides and internal alkynes to produce highly functionalized indoles. acs.orgscispace.comnih.gov This method often exhibits good regioselectivity. acs.org Direct C-H alkylation of anilines with diazo compounds under rhodium catalysis can also lead to indole formation. rsc.org

Gold-Catalyzed Reactions: Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for the annulation of 2-alkynylanilines to form indoles under mild conditions. organic-chemistry.orgnih.govacs.org Ligand-controlled gold-catalyzed annulation can offer divergent synthetic pathways to different heterocyclic scaffolds. rsc.orgrsc.org

Table 3: Proposed Transition Metal-Catalyzed Syntheses of this compound

Metal CatalystProposed Starting MaterialsGeneral Reaction Type
Copper2-Iodo-6-methoxyaniline and a suitable enamineTandem Ullmann C-N coupling/intramolecular CDC organic-chemistry.org
RutheniumN-pyrimidyl-2-amino-6-methoxyphenol and propyne[3+2] Annulation via C-H activation mdpi.com
RhodiumN-acetyl-2-amino-6-methoxyphenol and propyneOxidative coupling acs.org
Gold2-(prop-1-yn-1-yl)-6-methoxyanilineIntramolecular hydroamination/annulation organic-chemistry.org

Organocatalytic Strategies in Indole Synthesis

Organocatalysis offers a metal-free approach to the synthesis of chiral indole-containing heterocycles. acs.orgnih.gov These strategies often involve the asymmetric functionalization of pre-formed indoles. rsc.org While direct de novo synthesis of the indole ring using organocatalysis is less common, organocatalysts can be employed in cascade reactions that culminate in indole formation. For the synthesis of specifically functionalized indoles, these methods are highly valuable for introducing chirality.

Green Chemistry Principles Applied to Indole Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of indole synthesis, this has led to the development of methodologies that utilize greener solvents, catalysts, and energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate many organic reactions, including the Fischer indole synthesis and the Bischler-Möhlau synthesis. organic-chemistry.orgnih.govtandfonline.com This technique often leads to higher yields, shorter reaction times, and can enable solvent-free reactions. elte.hunih.gov

Use of Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure and high thermal stability. researchgate.net Brønsted acidic ionic liquids have been successfully used as both solvent and catalyst in the Fischer indole synthesis, offering a recyclable reaction system. tandfonline.comrsc.org

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly approach to chemical synthesis. rsc.org While de novo indole ring synthesis using biocatalysis is still an emerging field, enzymes have been used for the synthesis of substituted tryptophans from indoles. acs.orgthieme-connect.com Thioesterase enzymes have also been shown to catalyze the formation of challenging indolylamide bonds. acs.org

Table 4: Application of Green Chemistry Principles in Indole Synthesis

Green Chemistry PrincipleApplication in Indole SynthesisExampleReference
Alternative Energy SourcesMicrowave-assisted synthesisBischler-Möhlau synthesis of 2-arylindoles organic-chemistry.org
Use of Safer SolventsIonic liquids as solvent and catalystFischer indole synthesis in [TMGHPS][TFA] tandfonline.com
CatalysisBiocatalytic synthesisOne-pot synthesis of D-tryptophans from indoles acs.org

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous-flow synthesis, is a modern approach that offers significant advantages over traditional batch processing, including enhanced safety, better control over reaction parameters, and improved scalability. amt.uk This technology is increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic scaffolds like indoles. mdpi.comsemanticscholar.org

Table 2: Selected Examples of Indole Synthesis via Flow Chemistry Data based on the synthesis of various indole derivatives. mdpi.comnih.gov

Indole TypeReaction TypeResidence TimeOverall Yield
Indolylthiazoles3-Step Sequential Synthesis<15 min43-65%
Indole-2-carboxylatesHemetsberger–Knittel30 sHigh-yielding

Regioselectivity and Chemoselectivity in this compound Formation

Regioselectivity refers to the preference of a chemical reaction to form a bond at one position over other possible positions. study.comdalalinstitute.com In the synthesis of this compound, achieving the correct regiochemistry is critical. For instance, in the Fischer indole synthesis, the cyclization of a phenylhydrazone derived from 2-hydroxyphenylhydrazine must be directed to form the bond between the N1 nitrogen and the C7a carbon, while avoiding cyclization at the C3a position, which would lead to an undesired isomer. The nature and position of substituents on the starting materials heavily influence this outcome. nih.gov

Chemoselectivity is the ability to react with one functional group in the presence of others. study.com When synthesizing this compound, the starting materials may contain multiple reactive sites. For example, a precursor might have both a hydroxyl group and an amino group. A chemoselective reaction would target the desired functional group (e.g., the amino group for hydrazone formation in the Fischer synthesis) while leaving the hydroxyl group intact, thus avoiding the need for protecting group chemistry.

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting outcomes. The mechanisms for classical indole syntheses are well-studied.

The Fischer indole synthesis mechanism involves several key steps:

Formation of a phenylhydrazone from a substituted phenylhydrazine and a ketone (in this case, acetone to provide the 2-methyl group). wikipedia.org

Tautomerization of the hydrazone to an ene-hydrazine. wikipedia.org

A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement (a type of pericyclic reaction) to form a di-imine intermediate. wikipedia.org

Aromatization of the six-membered ring. wikipedia.org

Intramolecular cyclization to form an aminal.

Elimination of ammonia under acidic conditions to yield the final aromatic indole. wikipedia.org

The Bischler–Möhlau indole synthesis proceeds via a different pathway:

Reaction of an α-bromo ketone with two equivalents of an aniline. nih.gov

The first aniline displaces the bromide to form an α-anilino ketone.

A second aniline molecule is involved in forming an intermediate that facilitates electrophilic cyclization onto the aniline ring. wikipedia.org

Subsequent aromatization and tautomerization yield the 2-substituted indole. wikipedia.org Isotopic labeling studies have been used to elucidate the complex pathways and intermediates involved in this reaction. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1h Indol 7 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for the deduction of the molecule's carbon-hydrogen framework.

For 2-methyl-1H-indol-7-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the O-H proton, and the methyl group protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. Definitive assignments for indole derivatives are often achieved at high magnetic fields, utilizing various solvents such as CDCl₃ or DMSO-d₆. clockss.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on known data for indole derivatives. Actual values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H8.0 - 8.5 (broad singlet)-
C2-CH₃2.3 - 2.5 (singlet)12.0 - 15.0
H-36.2 - 6.4 (singlet)100.0 - 102.0
H-46.8 - 7.0 (doublet)118.0 - 120.0
H-56.9 - 7.2 (triplet)120.0 - 122.0
H-66.6 - 6.8 (doublet)110.0 - 112.0
C7-OH9.0 - 9.5 (broad singlet)-
C2-135.0 - 138.0
C3a-128.0 - 130.0
C4-118.0 - 120.0
C5-120.0 - 122.0
C6-110.0 - 112.0
C7-145.0 - 148.0
C7a-124.0 - 126.0

While one-dimensional (1D) NMR provides foundational data, complex molecules often exhibit signal overlap, necessitating two-dimensional (2D) NMR experiments for unambiguous assignments. emerypharma.comlibretexts.org These techniques correlate signals across two frequency axes, revealing relationships between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. nih.gov A cross-peak in a COSY spectrum indicates a coupling interaction between two distinct protons, which is crucial for tracing out proton connectivity within the indole ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. springernature.com This allows for the direct assignment of each protonated carbon in the molecule, pairing the ¹H and ¹³C data sets.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. This is invaluable for identifying quaternary (non-protonated) carbons and piecing together different molecular fragments. For instance, an HMBC correlation from the methyl protons (C2-CH₃) to the C2 and C3 carbons would confirm their position on the indole ring.

Together, these 2D NMR techniques provide a powerful toolkit for the complete and confident structural elucidation of complex indole derivatives. nih.gov

Solid-State NMR (ssNMR) spectroscopy is a specialized technique used to analyze molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing rich information about the local structure, packing, and dynamics in the solid state. mit.edu For indole derivatives, ssNMR can be employed to study polymorphism (the existence of multiple crystalline forms), identify different conformations within the crystal lattice, and characterize intermolecular interactions such as hydrogen bonding.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound, HRMS would be used to confirm its molecular formula, C₉H₉NO. unina.itscispace.com

Table 2: HRMS Data for this compound

Molecular FormulaIon SpeciesCalculated Exact Mass (Da)
C₉H₉NO[M+H]⁺ (protonated)148.0757
C₉H₉NO[M+Na]⁺ (sodium adduct)170.0576
C₉H₉NO[M]⁺˙ (molecular ion)147.0684

Tandem mass spectrometry (MS/MS) is an essential technique for structural analysis where ions of a specific m/z (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions (product ions) are then analyzed, providing insights into the molecule's structure and bonding. The fragmentation of indole derivatives is well-documented and often involves characteristic losses. nih.govscirp.org For this compound, fragmentation would likely proceed through pathways involving the pyrrole (B145914) and benzene (B151609) rings.

A plausible fragmentation pathway for the molecular ion ([M]⁺˙) of this compound would involve initial cleavages characteristic of indole rings. This could include the loss of a hydrogen atom, followed by the expulsion of hydrogen cyanide (HCN), a common fragmentation for the indole nucleus. scirp.org Another expected fragmentation is the loss of a methyl radical (•CH₃) or the loss of carbon monoxide (CO) from the phenolic portion of the molecule.

Table 3: Plausible MS/MS Fragments for this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/z
147.07[M - H]⁺H•146.06
147.07[M - CH₃]⁺•CH₃132.05
147.07[M - CO]⁺˙CO119.07
119.07[M - CO - HCN]⁺HCN92.05

X-ray Crystallography for Crystalline Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique provides an unambiguous picture of the molecule's conformation and its packing arrangement in the crystal lattice, including intermolecular interactions like hydrogen bonding. acs.org

Table 4: Illustrative Crystallographic Data for an Indole Derivative (2-(7-Methyl-1H-indol-3-yl)acetonitrile) nih.gov

ParameterValue
Chemical FormulaC₁₁H₁₀N₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.9962 (14)
b (Å)8.9445 (18)
c (Å)15.406 (3)
β (°)97.97 (3)
Volume (ų)954.7 (3)
Z (molecules/cell)4

This data allows for the complete reconstruction of the molecule's solid-state structure, which is vital for understanding its physical properties and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and the nature of intermolecular interactions. For this compound, the key vibrational modes will be associated with the N-H, O-H, C-H, C=C, and C-N bonds of the indole structure.

The IR and Raman spectra of indole and its derivatives have been extensively studied. mdpi.comnih.gov The presence of the hydroxyl group at the 7-position in this compound would introduce a characteristic O-H stretching vibration. In a condensed phase, this band is typically broad and appears in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. The N-H stretching vibration of the indole ring is also found in this region, typically around 3400-3500 cm⁻¹. Intermolecular hydrogen bonding involving both the N-H and O-H groups would likely lead to a broad, overlapping band in the IR spectrum.

The methyl group at the C2 position would exhibit characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-H bending vibrations around 1375 and 1450 cm⁻¹. pressbooks.pub The aromatic C-H stretching vibrations of the indole ring are expected to appear above 3000 cm⁻¹.

The indole ring itself gives rise to several characteristic vibrations. The C=C stretching vibrations of the aromatic rings typically appear in the 1400-1650 cm⁻¹ region. The C-N stretching vibration is usually observed in the 1200-1350 cm⁻¹ range. The out-of-plane C-H bending vibrations are found in the 700-900 cm⁻¹ region and are sensitive to the substitution pattern on the benzene ring.

Table 1: Predicted Characteristic IR and Raman Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Notes
O-HStretching3200-3600 (broad)Involved in hydrogen bonding
N-HStretching3400-3500May overlap with O-H stretch
Aromatic C-HStretching> 3000
Methyl C-HStretching2850-3000
C=C (aromatic)Stretching1400-1650Multiple bands expected
Methyl C-HBending~1375, ~1450
C-NStretching1200-1350
Aromatic C-HOut-of-plane bending700-900Sensitive to substitution pattern

This table is based on established correlations for indole derivatives and the expected influence of the methyl and hydroxyl substituents.

Intermolecular interactions, particularly hydrogen bonding, would play a significant role in the vibrational spectra of this compound. The presence of both a hydrogen bond donor (N-H and O-H) and acceptor (the nitrogen and oxygen atoms) would facilitate the formation of a network of hydrogen bonds in the solid state, leading to broadening and shifts in the corresponding vibrational bands.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission spectra of indole and its derivatives are characterized by transitions involving the π-electron system of the bicyclic ring. The UV-Vis spectrum of indole in a nonpolar solvent typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov

The introduction of substituents on the indole ring can significantly affect the energies of these electronic transitions. A hydroxyl group, being an electron-donating group, is expected to cause a red-shift (bathochromic shift) in the absorption maxima. The methyl group, a weakly electron-donating group, would also contribute to a slight red-shift. Therefore, the absorption spectrum of this compound is predicted to be shifted to longer wavelengths compared to unsubstituted indole.

A spectroscopic survey of various substituted indoles provides data for 7-hydroxyindole (B18039), a close analog of the target compound. nih.gov This data can serve as a reasonable approximation for the electronic transitions of this compound.

Many indole derivatives are fluorescent, and their emission properties are sensitive to the nature of the substituents and the solvent environment. The fluorescence of 7-hydroxyindoles has been noted, and it is expected that this compound would also exhibit fluorescence. nih.gov The emission maximum would likely be at a longer wavelength than its absorption maximum (Stokes shift). The solvent polarity can have a significant impact on the fluorescence spectrum of indoles, often leading to a red-shift in more polar solvents due to stabilization of the excited state.

Table 2: Predicted Electronic Absorption and Emission Maxima for this compound in Cyclohexane

Spectroscopic ParameterPredicted Wavelength (nm)Basis of Prediction
¹Lₐ Absorption Maximum~290-300Based on data for 7-hydroxyindole nih.gov
¹Lₑ Absorption Maximum~270-280Based on data for 7-hydroxyindole nih.gov
Fluorescence Emission Maximum> 300General trend for fluorescent indoles

This table provides estimated values based on the reported data for 7-hydroxyindole in cyclohexane. The actual values for this compound may vary.

The study of the electronic spectra of this compound and its derivatives would provide valuable information on their electronic structure and how it is influenced by substituents. This understanding is crucial for applications where the photophysical properties of these compounds are important.

Reactivity and Derivatization Chemistry of 2 Methyl 1h Indol 7 Ol

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Core

The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site for substitution. However, the presence of the activating methyl group at C2 and the strongly activating hydroxyl group at C7 significantly influences the regioselectivity of these reactions. The hydroxyl group, being a powerful ortho-, para-director, tends to activate the C6 and C8 (if available) positions of the benzene (B151609) portion of the indole ring. This leads to a competition between the inherent reactivity of the C3 position and the directing effect of the 7-hydroxyl group.

The halogenation of 2-methyl-1H-indol-7-ol is anticipated to be a facile reaction due to the electron-rich nature of the indole ring, further enhanced by the activating substituents. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed for the halogenation of indoles under mild conditions.

The regiochemical outcome is dependent on the reaction conditions. Under neutral or mildly acidic conditions, electrophilic attack is expected to occur preferentially at the C3 position. However, the strong activating effect of the 7-hydroxyl group can also direct halogenation to the C6 position. In some instances, a mixture of products may be obtained.

Table 1: Predicted Products of Regioselective Halogenation of this compound

Halogenating AgentPredicted Major Product(s)
N-Bromosuccinimide (NBS)3-Bromo-2-methyl-1H-indol-7-ol and/or 6-Bromo-2-methyl-1H-indol-7-ol
N-Chlorosuccinimide (NCS)3-Chloro-2-methyl-1H-indol-7-ol and/or 6-Chloro-2-methyl-1H-indol-7-ol
N-Iodosuccinimide (NIS)3-Iodo-2-methyl-1H-indol-7-ol and/or 6-Iodo-2-methyl-1H-indol-7-ol

Note: The precise product distribution would need to be determined experimentally.

Nitration: The introduction of a nitro group onto the indole ring can be achieved using various nitrating agents, such as nitric acid in sulfuric acid or nitric acid in acetic anhydride (B1165640). The reaction is typically carried out at low temperatures to prevent oxidation and polysubstitution. For this compound, nitration is expected to be directed by both the indole nucleus and the hydroxyl group. The C3 position is a likely site of nitration, but the strong directing effect of the 7-OH group could also lead to substitution at the C6 position. Studies on the nitration of 7-hydroxy-4-methylcoumarin have shown substitution occurring at positions ortho and para to the hydroxyl group, suggesting a similar outcome could be possible here.

Sulfonation: Sulfonation of indoles can be accomplished using reagents like sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction introduces a sulfonic acid (-SO₃H) group. While there is a lack of specific studies on the sulfonation of this compound, the existence of 2-methyl-1H-indole-7-sulfonic acid in chemical databases suggests that direct sulfonation is a feasible transformation. The hydroxyl group at C7 would likely direct the incoming electrophile to the adjacent C6 position.

Table 2: Predicted Products of Nitration and Sulfonation

ReactionReagentPredicted Major Product(s)
NitrationHNO₃/H₂SO₄3-Nitro-2-methyl-1H-indol-7-ol or 6-Nitro-2-methyl-1H-indol-7-ol
SulfonationSO₃·Pyridine6-Sulfo-2-methyl-1H-indol-7-ol

Alkylation: Friedel-Crafts alkylation of indoles introduces an alkyl group onto the ring. This can be achieved using alkyl halides with a Lewis acid catalyst or by reacting with alcohols or alkenes under acidic conditions. The C3 position is the most common site for alkylation in simple indoles. For this compound, C3-alkylation is expected to be the predominant pathway. However, research on the Friedel-Crafts alkylation of 7-hydroxyindole (B18039) has shown that a mixture of C4 and C6-alkylated products can be formed, highlighting the complex directing effects of the hydroxyl group in this position. acs.org

Acylation: Friedel-Crafts acylation involves the introduction of an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. Similar to alkylation, the C3 position is the preferred site of acylation for most indoles. The resulting 3-acylindoles are versatile synthetic intermediates.

Table 3: Representative Alkylation and Acylation Reactions

Reaction TypeReagent ExamplePredicted Major Product
AlkylationMethyl iodide3-Methyl-2-methyl-1H-indol-7-ol (2,3-Dimethyl-1H-indol-7-ol)
AcylationAcetyl chloride/AlCl₃3-Acetyl-2-methyl-1H-indol-7-ol

Functionalization at the Hydroxyl Group (O-Functionalization)

The phenolic hydroxyl group at the C7 position of this compound provides a reactive site for a variety of functionalization reactions, allowing for the synthesis of a diverse range of derivatives with potentially altered physical, chemical, and biological properties.

Etherification: The hydroxyl group can be converted to an ether linkage through Williamson ether synthesis, which involves deprotonation with a base (e.g., sodium hydride, potassium carbonate) followed by reaction with an alkyl halide. This reaction allows for the introduction of a wide array of alkyl or aryl groups.

Esterification: Ester derivatives can be readily prepared by reacting the hydroxyl group with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction is a common method for protecting the hydroxyl group or for introducing specific ester functionalities.

Table 4: Examples of O-Functionalization Reactions

Reaction TypeReagent ExampleProduct
Etherification1. NaH2. Methyl iodide7-Methoxy-2-methyl-1H-indole
EsterificationAcetic anhydride, Pyridine2-Methyl-1H-indol-7-yl acetate

Glycosylation, the attachment of a carbohydrate moiety, can significantly impact the solubility, stability, and biological activity of a molecule. The phenolic hydroxyl group of this compound is a suitable site for glycosylation. Chemical glycosylation methods, such as the Koenigs-Knorr reaction, which utilizes a glycosyl halide donor in the presence of a promoter, can be employed. Alternatively, enzymatic or microbial glycosylation offers a greener and often more regioselective approach to synthesizing glycosides of phenolic compounds. While specific glycosylation studies on this compound are not extensively reported, the general principles of phenolic glycosylation are applicable.

Table 5: Potential Glycosylation Products

Glycosyl Donor ExampleReaction TypePredicted Product
Acetobromo-α-D-glucoseChemical Glycosylation2-Methyl-1H-indol-7-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
UDP-glucoseEnzymatic Glycosylation2-Methyl-1H-indol-7-yl β-D-glucopyranoside

Functionalization at the Indole Nitrogen Atom (N-Functionalization)

The nitrogen atom of the indole ring is a key site for derivatization, allowing for the introduction of various substituents that can modulate the molecule's biological and chemical properties.

N-alkylation and N-acylation are fundamental transformations for modifying the indole core. These reactions typically proceed via the deprotonation of the N-H bond, followed by nucleophilic attack on an electrophile. youtube.com

N-Alkylation: The alkylation of the indole nitrogen introduces an alkyl group, which can significantly alter the steric and electronic properties of the molecule. A common method involves treating the indole with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium salt, which then reacts with an alkyl halide in an SN2 reaction. youtube.com For this compound, the presence of the acidic phenolic hydroxyl group (pKa ≈ 10) in addition to the N-H group (pKa ≈ 17) presents a chemoselectivity challenge. The hydroxyl group is more readily deprotonated than the indole nitrogen. Therefore, selective N-alkylation often requires prior protection of the 7-hydroxy group, for example, as a silyl (B83357) ether or benzyl (B1604629) ether, to prevent competing O-alkylation. Alternatively, using more than two equivalents of a strong base can deprotonate both positions, leading to potential mixtures of N- and O-alkylated products. Recent developments have shown that chemoselective N-alkylation of indoles can be achieved without catalysts in aqueous microdroplets via a three-component Mannich-type reaction, which contrasts with bulk reactions that typically yield C-alkylation products. stanford.edunih.gov

N-Acylation: The introduction of an acyl group at the indole nitrogen is another important functionalization. N-acylindoles are prevalent motifs in many pharmaceuticals. nih.gov Similar to N-alkylation, the reaction often requires the activation of the indole nitrogen by a base. Acylating agents such as acyl chlorides or anhydrides are commonly used. A chemoselective N-acylation method for indoles has been developed using stable thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. nih.gov This method demonstrates good functional group tolerance. For this compound, protection of the 7-hydroxy group is a prudent strategy to ensure that acylation occurs exclusively at the nitrogen atom.

Table 1: Representative Conditions for N-Functionalization of Indoles

Transformation Reagents & Conditions Product Type Reference
N-Alkylation 1. NaH, THF; 2. Alkyl halide (e.g., CH₃I, BnBr) N-Alkyl Indole youtube.com
N-Alkylation Alcohol, TsCl, Base N-Alkyl Indole organic-chemistry.org
N-Acylation Thioester, Cs₂CO₃, Xylene, 140 °C N-Acyl Indole nih.gov
N-Acylation Acyl Chloride, Base (e.g., Pyridine) N-Acyl Indole google.com

The formation of N-metallated indole derivatives is a crucial step in many functionalization reactions. Deprotonation of the indole N-H with a strong base generates a potent nucleophile.

Strong bases like sodium hydride (NaH), organolithium reagents (e.g., n-butyllithium), or Grignard reagents are typically employed to generate the indolyl anion. youtube.com The resulting N-metallated species, such as indolylsodium or indolyllithium, is highly reactive towards a wide range of electrophiles. This reactivity is not limited to alkyl halides and acylating agents but also includes reactions with aldehydes, ketones, esters, and other electrophilic species. The choice of base and reaction conditions can be critical. For instance, the use of butyllithium (B86547) can lead to lithiation at other positions of the indole ring if the N-H is already substituted, highlighting the complexity of these reactions. nih.gov In the case of this compound, the generation of a dianion by using at least two equivalents of a strong base would create two nucleophilic centers: the indolide nitrogen and the phenoxide oxygen, with their relative reactivity dictating the outcome of subsequent reactions.

Oxidative and Reductive Transformations

The indole nucleus of this compound can undergo both oxidative and reductive transformations, leading to a variety of derivatives with different structural and electronic properties.

Oxidative Transformations: The indole ring is susceptible to oxidation, and the presence of the electron-donating 7-hydroxy group makes this compound particularly prone to such reactions. The phenolic hydroxyl group itself is easily oxidized. Psilocin (4-hydroxy-N,N-dimethyltryptamine), a related hydroxyindole, is known to be unstable in the presence of oxygen, readily forming bluish degradation products. wikipedia.org Oxidation of indoles can lead to various products, including oxindoles, isatins, or ring-opened products, depending on the oxidant and reaction conditions. For instance, selective oxidation of indoles at the C3 position can lead to 3-oxindole derivatives. acs.org The electrochemical oxidation of hydroxyindoles has also been explored as a method for site-specific protein bioconjugation. nih.gov

Reductive Transformations: Reduction of the indole ring can affect either the pyrrole (B145914) or the benzene moiety. Catalytic hydrogenation with strong reducing agents and harsh conditions can lead to the saturation of both rings, yielding an octahydroindole. youtube.com Milder reducing agents, such as tin (Sn) in hydrochloric acid (HCl), can selectively reduce the pyrrole ring to afford an indoline (B122111) (2,3-dihydroindole). youtube.com The conversion of indolines back to indoles is also a common transformation. nih.gov For this compound, reduction would yield 2-methylindolin-7-ol, a scaffold with different conformational and electronic properties.

Multi-component Reactions Incorporating this compound as a Component

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. mdpi.com Indoles are frequently used as components in MCRs, typically acting as nucleophiles.

Several classical MCRs, such as the Ugi, Passerini, and Petasis reactions, can incorporate indole derivatives. beilstein-journals.orgnih.gov In many of these reactions, the indole C3 position acts as the nucleophile. For this compound, the C3 position is unsubstituted and available for electrophilic attack. The 7-hydroxy group, being an electron-donating group, would further activate the ring towards such reactions. For example, a three-component condensation of an 8-hydroxyquinoline (B1678124) (structurally analogous to a 7-hydroxyindole), an aldehyde, and malononitrile (B47326) can yield complex chromene derivatives. nih.gov It is expected that this compound would participate in similar reactions, leading to diverse and complex heterocyclic structures.

Table 2: Examples of Multi-component Reactions Involving Indole Scaffolds

Reaction Name Components Typical Product Reference
Ugi Reaction Isocyanide, Carboxylic Acid, Amine, Aldehyde/Ketone α-Acylaminoamides beilstein-journals.org
Petasis Reaction Amine, Aldehyde, Boronic Acid Substituted Amines beilstein-journals.org
Passerini Reaction Isocyanide, Carboxylic Acid, Aldehyde/Ketone α-Acyloxy Carboxamides mdpi.com

Cycloaddition Reactions of this compound and its Derivatives

Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic compounds. The indole ring system can participate in cycloadditions, although its aromaticity can make it less reactive than simple alkenes or dienes.

The indole scaffold can act as a dienophile or, less commonly, as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). The reactivity can be enhanced by modifying the indole ring, for instance, by N-acylation, which withdraws electron density and can make the C2-C3 double bond more dienophilic. The synthesis of various natural product alkaloids containing complex indole frameworks often involves cycloaddition strategies as key steps. nih.gov Furthermore, [3+2] cycloaddition reactions involving indole derivatives have been reviewed as a versatile method for synthesizing diverse heterocyclic frameworks. researchgate.netresearchgate.net Given its structure, derivatives of this compound could be designed to participate in both inter- and intramolecular cycloadditions to build complex, polycyclic architectures.

Computational and Theoretical Investigations of 2 Methyl 1h Indol 7 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 2-methyl-1H-indol-7-ol, these calculations would reveal how electrons are distributed within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive. wikipedia.org

For this compound, a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set) would determine the energies of these orbitals. The analysis would involve visualizing the spatial distribution of the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the location of the HOMO would indicate where the molecule is most likely to be attacked by an electrophile, while the location of the LUMO would show the probable site for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Hypothetical Molecule This table illustrates the type of data generated from FMO analysis. Specific values for this compound are not available.

ParameterEnergy (eV)Description
HOMO Energy-5.8Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.6Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability.

An Electrostatic Potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. rsc.org It is calculated by determining the electrostatic potential at various points in space around the molecule. These maps are color-coded, typically with red indicating regions of negative potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor areas, prone to nucleophilic attack). rsc.org

For this compound, an ESP map would highlight the electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the indole (B1671886) ring as regions of negative potential. The hydrogen atom of the hydroxyl group would likely be a site of positive potential. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. rsc.org

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. It allows researchers to map out the entire energy landscape of a reaction, including the structures of reactants, products, intermediates, and transition states. nih.gov

A key aspect of studying a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides insight into the geometry of the reacting molecules as bonds are being formed and broken. DFT calculations can be used to locate and optimize the geometry of transition states.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction. For a transformation involving this compound, such as electrophilic substitution on the indole ring, DFT calculations could precisely determine the structure of the transition state and the height of the energy barrier, thereby predicting the reaction's feasibility and rate.

Table 2: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction This table illustrates the type of data generated from DFT reaction pathway studies. Specific values for this compound are not available.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials of the reaction.
Transition State 1 (TS1)+20.5Energy barrier for the first step.
Intermediate+5.2A stable species formed during the reaction.
Transition State 2 (TS2)+15.8Energy barrier for the second step.
Products-10.3Final products of the reaction (exothermic).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).

For this compound, MD simulations could be used to explore its conformational landscape. This would involve identifying the most stable three-dimensional arrangements (conformations) of the molecule and the energy barriers between them. Understanding the preferred conformations is essential as the shape of a molecule often dictates its biological activity.

Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules or a biological receptor. By simulating the system over nanoseconds or longer, one can observe the formation and breaking of non-covalent interactions like hydrogen bonds and van der Waals forces, providing a detailed picture of the molecule's behavior in a realistic chemical environment.

In Silico Prediction of Spectroscopic Parameters for Structural Confirmation

The process typically begins with the optimization of the molecule's geometry using a selected level of theory and basis set, such as B3LYP/6-311+G(d,p). Following this, calculations to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and other spectroscopic data like infrared (IR) vibrational frequencies are performed. These theoretical values serve as a valuable reference for interpreting experimental spectra.

For instance, the predicted ¹H and ¹³C NMR chemical shifts for this compound would be calculated and compared against experimentally obtained spectra. The correlation between the predicted and experimental values can provide strong evidence for the correct structural assignment. It is important to note that the accuracy of these predictions can be influenced by factors such as the chosen computational method, basis set, and the solvent model used.

To illustrate the expected outcome of such a computational study, the following tables present hypothetical in silico predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on the known spectroscopic behavior of analogous indole derivatives.

Table 1: Hypothetical In Silico Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
H18.10
H36.25
H46.95
H56.80
H67.10
2-CH₃2.40
7-OH5.50

Table 2: Hypothetical In Silico Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C2136.0
C3101.5
C3a128.0
C4115.0
C5120.0
C6110.0
C7145.0
C7a130.0
2-CH₃12.5

The comparison of such predicted data with experimental findings is a cornerstone of modern structural confirmation. Discrepancies between the calculated and observed spectra can often be rationalized by considering conformational flexibility, intermolecular interactions, and solvent effects, further refining the understanding of the molecule's behavior.

Applications of 2 Methyl 1h Indol 7 Ol As a Synthetic Building Block and Precursor

Role in the Synthesis of Complex Heterocyclic Scaffolds

The indole (B1671886) nucleus is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which are found in natural products and medicinally relevant molecules. mdpi.comabap.co.in The presence of the 7-hydroxy group in 2-methyl-1H-indol-7-ol offers a reactive handle for further functionalization and annulation reactions, enabling the construction of more intricate polycyclic systems.

Research has demonstrated the synthesis of interesting 7-hydroxy-6,7-dihydro-indol-4(5H)-ones through domino reactions involving arylglyoxals and enamines. rsc.org While this specific study does not utilize the 2-methyl substituted variant, it highlights the reactivity of the 7-hydroxyindole (B18039) core in forming complex fused indole derivatives. Such scaffolds are of significant interest in medicinal chemistry due to their structural diversity and potential biological activities. The 2-methyl group in this compound can influence the regioselectivity of these reactions and the properties of the resulting heterocyclic systems.

Furthermore, the general reactivity of the indole ring allows for electrophilic substitution, cyclization, and cross-coupling reactions, which can be exploited to build diverse heterocyclic frameworks. nih.gov The interplay between the electron-donating hydroxyl group and the methyl group can modulate the electronic properties of the indole ring, thereby influencing the outcome of these synthetic transformations.

Precursor for Advanced Organic Materials (e.g., dyes, pigments, polymers)

The chromophoric properties of the indole scaffold make it an attractive component for the design of organic dyes and pigments. The hydroxyl group at the 7-position of this compound can act as a key functional group in the synthesis of such materials.

A patented process describes the use of various hydroxyindoles, including 4-, 5-, 6-, and 7-hydroxyindole, as precursors for dyeing hair and skin. google.com The process involves the oxidation of the hydroxyindole to form melanin-like dyes of varying shades. Specifically, 7-hydroxyindole was found to produce a red-brown dye. google.com The presence of the 2-methyl group could potentially modulate the color and stability of the resulting dye.

The following table summarizes the colors produced by different hydroxyindoles as described in the patent:

Hydroxyindole DerivativeResulting Dye Color
4-HydroxyindoleBlack
5-Hydroxyindole (B134679)Dark Brown
6-HydroxyindoleDark Brown
7-HydroxyindoleRed-Brown

While the direct use of this compound as a monomer in polymerization has not been extensively documented in the reviewed literature, its bifunctional nature (possessing a reactive hydroxyl group and a modifiable indole ring) suggests its potential as a building block for functional polymers. Indole-containing polymers have been explored for various applications, and the specific substitution pattern of this compound could impart unique optical or electronic properties to such materials.

Utility in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The indole ring, with its capacity for hydrogen bonding (via the N-H and O-H groups in this compound) and π-π stacking interactions, is a valuable component in the design of supramolecular systems.

While specific studies detailing the involvement of this compound in host-guest systems were not identified in the reviewed literature, the general principles of supramolecular chemistry suggest its potential utility. The hydroxyl group could serve as a recognition site for guest molecules through hydrogen bonding, while the aromatic indole core could participate in stacking interactions with other aromatic systems. The 2-methyl group could influence the geometry and stability of such complexes. The development of synthetic receptors based on the 7-hydroxyindole scaffold could lead to applications in molecular recognition, sensing, and self-assembly.

Use in Natural Product Synthesis and Analogues as a Key Intermediate

The indole alkaloid family represents a large and structurally diverse class of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex molecules often relies on the use of functionalized indole building blocks. While a direct application of this compound as a key intermediate in the total synthesis of a specific natural product was not found in the reviewed literature, its structure is reminiscent of motifs found in certain indole alkaloids.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring and has been widely applied in the total synthesis of natural products. rsc.org Functionalized indoles, such as this compound, can be valuable starting materials for the synthesis of more complex indole derivatives that serve as advanced intermediates in these synthetic routes. For instance, the presence of the 7-hydroxy group allows for further chemical modifications, such as etherification or esterification, which can be crucial for achieving the target natural product or its analogues. The synthesis of analogues of natural products is a common strategy in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.gov

Development of Chemical Probes for Academic Research

Chemical probes are small molecules designed to study and manipulate biological systems. The indole scaffold is a common feature in many bioactive molecules and, as such, is an attractive starting point for the development of chemical probes.

Recent research has highlighted the potential of 7-hydroxyindole as a bioactive agent. A study investigating the antimicrobial and antibiofilm effects of indole derivatives against extensively drug-resistant Acinetobacter baumannii identified 7-hydroxyindole as a potent compound. jisem-journal.com This activity suggests that 7-hydroxyindole and its derivatives, including this compound, could be developed into chemical probes to study bacterial communication and biofilm formation. The 2-methyl group could be used to fine-tune the biological activity and selectivity of such probes.

Furthermore, the intrinsic fluorescence of some indole derivatives makes them suitable for the development of fluorescent probes. researchgate.net While the specific photophysical properties of this compound were not detailed in the reviewed literature, modification of the 7-hydroxy group or other positions on the indole ring could lead to the development of fluorescent probes for various biological targets or for monitoring changes in the cellular environment.

Future Perspectives and Emerging Research Avenues for 2 Methyl 1h Indol 7 Ol Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery

The synthesis of complex organic molecules like 2-methyl-1H-indol-7-ol is increasingly benefiting from the predictive power of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing how chemists approach the design of synthetic pathways, moving from traditional, experience-based methods to data-driven strategies.

The process involves several key AI applications:

Retrosynthesis Prediction: Algorithms systematically break down the target molecule, this compound, into simpler, commercially available precursors. biopharmatrend.com This can uncover multiple viable synthetic options for comparison. biopharmatrend.com

Reaction Outcome Prediction: ML models can assess the likelihood of success for a proposed reaction step, preventing chemists from pursuing non-viable routes in the lab. nih.gov The accuracy of these predictions can be significantly enhanced by enriching training datasets with high-quality, diverse reaction data. cas.org

Condition Optimization: Beyond just the reagents, AI can suggest the most suitable reaction conditions. Neural networks trained on extensive datasets can predict the best combination of catalysts, solvents, and reagents, and even forecast the optimal temperature for a specific transformation. beilstein-journals.orgresearchgate.net

By integrating these AI and ML strategies, researchers can accelerate the discovery of new synthetic methodologies for this compound, making its synthesis more efficient and accessible for further research and application.

Sustainable Synthesis and Circular Economy Approaches

In line with the global shift towards environmentally responsible chemical manufacturing, future research on this compound will undoubtedly prioritize sustainable synthesis and circular economy principles. mdpi.com The goal is to develop processes that minimize waste, reduce energy consumption, and utilize renewable resources, moving away from the traditional linear model of "take-make-dispose."

Key areas of focus for the green synthesis of this compound include:

Green Solvents: Replacing hazardous and volatile organic solvents with environmentally benign alternatives is a core principle of green chemistry. Research could explore the use of water, propylene (B89431) carbonate, or ethanol (B145695) for indole (B1671886) synthesis, which have been shown to be effective in related reactions. mdpi.comresearchgate.netrsc.org

Atom Economy: Multicomponent reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more reactants in a single step to form the final product, with few or no byproducts. rug.nl Developing an MCR for this compound could significantly reduce waste compared to traditional multi-step syntheses.

Waste Minimization and E-Factor: A critical metric in green chemistry is the Environmental Factor (E-Factor), which quantifies the amount of waste generated per kilogram of product. mdpi.com Future synthetic routes will be designed to lower the E-Factor, for example, by using catalytic rather than stoichiometric reagents and by designing processes where waste from one step can be used in another, aligning with circular economy principles. mdpi.comacs.org

Renewable Feedstocks: A long-term goal within the circular economy is to replace fossil fuel-derived starting materials with renewable, bio-based feedstocks. Research could investigate pathways to synthesize the precursors of this compound from biomass, contributing to a more sustainable chemical industry.

By adopting these approaches, the production of this compound can be aligned with modern standards of sustainability, reducing its environmental footprint.

Rational Design of Novel Catalysts for this compound Transformations

Catalysis is central to modern organic synthesis, and the future of this compound chemistry will be heavily influenced by the development of novel, highly efficient, and selective catalysts. Rational catalyst design, aided by computational chemistry, allows for the creation of catalysts tailored for specific transformations on the indole scaffold.

The indole ring is electron-rich and can undergo various functionalization reactions. However, controlling the regioselectivity of these reactions can be challenging. Future research will likely focus on designing catalysts that can precisely target specific positions on the this compound molecule. For example, palladium-catalyzed reactions are well-established for indole synthesis and functionalization. researchgate.netmdpi.com The rational design of new palladium complexes or catalysts based on other transition metals could enable selective C-H activation at positions other than the highly reactive C-3 position, opening up new avenues for creating diverse derivatives. ucsb.edu

Emerging areas in catalyst design relevant to this compound include:

Organocatalysis: Metal-free organocatalysts offer a sustainable alternative to traditional metal-based catalysts, often with high selectivity and functional group tolerance.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports, such as polymers, simplifies catalyst recovery and reuse, which is crucial for sustainable and cost-effective industrial processes. acs.org

Bimetallic Catalysis: Combining two different metals in a single catalytic system can unlock unique reactivity and selectivity not achievable with monometallic catalysts. ucsb.edu

These advanced catalytic systems will enable chemists to modify the this compound core with unprecedented precision, facilitating the synthesis of novel compounds with potentially enhanced biological or material properties.

Exploration in Advanced Functional Materials Beyond Traditional Applications

While indole derivatives are traditionally associated with pharmaceuticals and natural products, their unique electronic and photophysical properties make them attractive building blocks for advanced functional materials. rug.nlwiley-vch.dewiley.com The specific structure of this compound, featuring a hydroxyl group for hydrogen bonding and further chemical modification, and a methyl group for electronic tuning, makes it a promising candidate for exploration in materials science.

Future research could investigate the incorporation of the this compound motif into various material classes:

Organic Electronics: Indole-containing compounds have been used in Organic Light-Emitting Diodes (OLEDs). rug.nl The electron-rich nature of the this compound core could be harnessed to design new organic semiconductors, emitters, or host materials for electronic devices.

Sensors: The hydroxyl group on the indole ring can act as a binding site for various analytes. By integrating this molecule into polymer matrices or onto surfaces, it may be possible to develop novel chemical sensors that respond to specific ions or molecules through changes in their optical or electronic properties.

Smart Polymers: Polymers functionalized with this compound could exhibit stimuli-responsive behavior. For example, changes in pH could protonate or deprotonate the hydroxyl group or the indole nitrogen, leading to changes in the polymer's conformation, solubility, or optical properties.

The exploration of this compound in the field of advanced functional materials is still in its infancy, but it represents a significant opportunity to expand the applications of this versatile chemical scaffold beyond its traditional roles. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-methyl-1H-indol-7-ol?

  • Methodological Answer : A common approach involves modifying indole precursors through regioselective functionalization. For example, 5-methoxy-1H-indol-6-ol (structurally analogous) is synthesized via chlorination of 5-methoxy-2-oxindole using triphenylphosphine-CCl₄ in acetonitrile, followed by catalytic reduction . Adapting this route, this compound could be synthesized by introducing a methyl group at the 2-position and a hydroxyl group at the 7-position through Friedel-Crafts alkylation or directed ortho-metalation strategies. Key steps include:
  • Reagent Optimization : Use Lewis acids (e.g., AlCl₃) for methyl group introduction.
  • Purification : Column chromatography with solvents like ethyl acetate/hexane (70:30) to isolate the product .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks to confirm substituent positions. For example, in similar indole derivatives, aromatic protons appear at δ 6.5–7.3 ppm, while hydroxyl protons resonate downfield (δ 8.5–9.5 ppm) in DMSO-d₆ .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. SHELX enables high-resolution analysis of bond lengths and angles, critical for validating the indole core and substituent geometry .
  • HRMS : Confirm molecular weight (e.g., FAB-HRMS for accurate mass determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in experimental conditions or assay specificity. Strategies include:
  • Dose-Response Validation : Replicate assays across multiple concentrations to confirm activity thresholds.
  • Meta-Analysis : Compare data across studies while controlling for variables (e.g., cell lines, solvent systems).
  • Mechanistic Studies : Use knockout models or competitive binding assays to isolate target interactions .

Q. What strategies improve yield in multi-step synthesis of this compound derivatives?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF/PEG-400 mixtures) enhance reaction homogeneity and intermediate stability .
  • Catalytic Systems : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in triazole or ether formation steps .
  • Continuous Flow Systems : Automate reaction steps to minimize side-product formation and enhance scalability .

Q. How can computational tools validate the crystal structure of this compound?

  • Methodological Answer :
  • Structure Refinement : Use SHELXL for least-squares refinement against XRD data. Parameters like R-factor (<5%) and electron density maps ensure accuracy .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis set) to identify discrepancies.
  • Twinned Data Analysis : Employ SHELXD for resolving twinning artifacts in challenging datasets .

Q. What analytical methods detect impurities in this compound during pharmaceutical research?

  • Methodological Answer :
  • HPLC-MS : Use reverse-phase C18 columns with UV/Vis (λ = 254 nm) and mass detection to identify trace impurities (e.g., unreacted intermediates).
  • TLC Monitoring : Track reaction progress with silica plates and ethyl acetate/hexane eluents (Rf ~0.3–0.5) .
  • Reference Standards : Compare retention times and spectra with certified impurities (e.g., indole-4-ol derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.